molecular formula C20H21N5O3S B2485573 1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione CAS No. 866040-34-8

1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B2485573
CAS No.: 866040-34-8
M. Wt: 411.48
InChI Key: VNDOYYSKZCPXKW-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a diazinane trione core

Biochemical Analysis

Biochemical Properties

The compound 1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione may interact with various enzymes and proteins. For instance, compounds with a phenylpiperazine moiety have been found to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that our compound could potentially influence biochemical reactions involving AChE.

Cellular Effects

Given its potential AChE inhibitory activity, it could influence cell signaling pathways related to cholinergic neurotransmission . It might also affect gene expression and cellular metabolism, particularly in neurons.

Molecular Mechanism

The molecular mechanism of action of this compound is likely multifaceted. Its potential AChE inhibitory activity suggests it could bind to AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the piperazine derivative. The final step involves the formation of the diazinane trione core through cyclization reactions. Common reagents used in these steps include thionyl chloride, piperazine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-{[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of a thiazole ring, piperazine moiety, and diazinane trione core.

Properties

IUPAC Name

1,3-dimethyl-5-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-22-17(26)16(18(27)23(2)20(22)28)12-15-13-21-19(29-15)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOYYSKZCPXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=C(S2)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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